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molecular formula C8H6BrFO2 B1602291 2-Bromo-2-(4-fluorophenyl)acetic acid CAS No. 29270-33-5

2-Bromo-2-(4-fluorophenyl)acetic acid

Cat. No. B1602291
M. Wt: 233.03 g/mol
InChI Key: ATILMAUMZRFROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583147

Procedure details

A solution of 4-fluorophenylacetic acid (9.7 g), N-bromosuccinimide (11.2 g) and azobisisobutyronitrile (AIBN, 0.2 g) in carbontetrachloride (100 ml) was reluxed for 2 hours. After cooling it was filtered through Celite® and the filtrate was evaporated to give an oily residue of α-bromo-4-fluorophenylacetic acid, which was used for next step without purification.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
11.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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